2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid
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Overview
Description
2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a hydrazinylidene group, and a phenoxyacetic acid moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid typically involves a multi-step process. One common method includes the condensation of pyridine-2-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-bromophenoxyacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
2-(4-((substituted phenylimino)methyl)phenoxy)acetic acid derivatives: These compounds share a similar phenoxyacetic acid structure and have been studied for their biological activities.
Phenoxyacetic acid derivatives: These include various herbicides and pharmaceuticals that exhibit similar chemical properties.
Uniqueness
2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid is unique due to its specific combination of a pyridine ring and a hydrazinylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-14(19)10-20-12-6-2-1-5-11(12)9-16-17-13-7-3-4-8-15-13/h1-9H,10H2,(H,15,17)(H,18,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVPUBULTBYKSV-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC=N2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=CC=N2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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